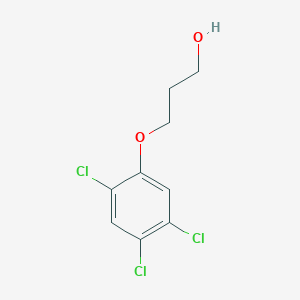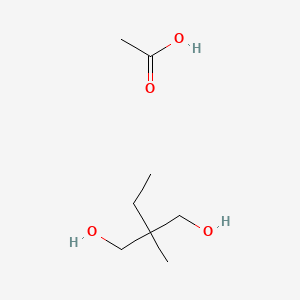
Acetic acid;2-ethyl-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is a chemical compound that combines the properties of acetic acid and 2-ethyl-2-methylpropane-1,3-diol. This compound is known for its versatility and is used in various industrial and scientific applications. It is a colorless, biodegradable glycol with low molecular weight and no significant hazard potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethyl-2-methylpropane-1,3-diol typically involves the reaction of acetic acid with 2-ethyl-2-methylpropane-1,3-diol under controlled conditions. The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride can also be used for acetalization under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with efficient catalysts to ensure high yield and purity. The use of molecular sieves or orthoesters can help in the effective removal of water, thus driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-ethyl-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo substitution reactions with nucleophiles like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in pyridine.
Reduction: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-ethyl-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which acetic acid;2-ethyl-2-methylpropane-1,3-diol exerts its effects involves its interaction with molecular targets and pathways. It acts as a stabilizer and preservative booster in formulations, controlling viscosity and enhancing the spread of fragrances in perfumes . Its antimicrobial properties make it useful in various applications, including cosmetics and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A similar glycol used in polymer and coating applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol.
Uniqueness
Acetic acid;2-ethyl-2-methylpropane-1,3-diol is unique due to its combination of acetic acid and 2-ethyl-2-methylpropane-1,3-diol, which imparts both stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
656241-03-1 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
acetic acid;2-ethyl-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-3-6(2,4-7)5-8;1-2(3)4/h7-8H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
WFSXNWBKXSBTHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CO)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


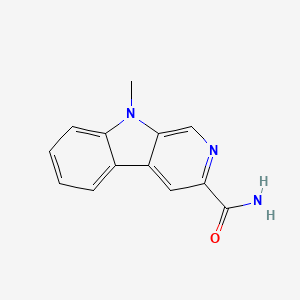
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
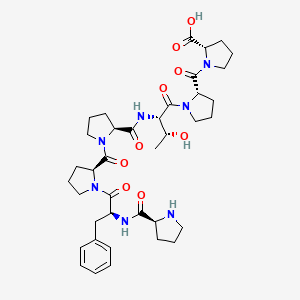

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
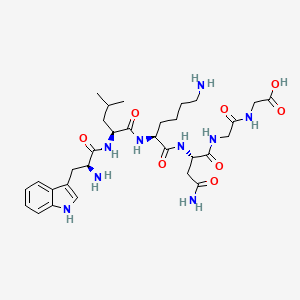
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
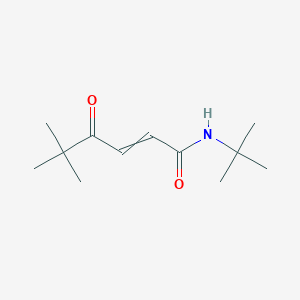
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
